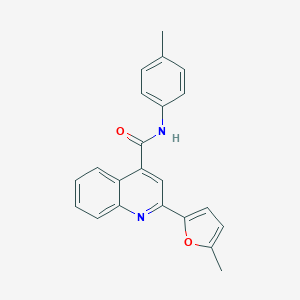

2-(5-methylfuran-2-yl)-N-(4-methylphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC1093379

Molecular Formula: C22H18N2O2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18N2O2 |

|---|---|

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 2-(5-methylfuran-2-yl)-N-(4-methylphenyl)quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C22H18N2O2/c1-14-7-10-16(11-8-14)23-22(25)18-13-20(21-12-9-15(2)26-21)24-19-6-4-3-5-17(18)19/h3-13H,1-2H3,(H,23,25) |

| Standard InChI Key | OBTZDIRUQWFRFZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |

Introduction

2-(5-methylfuran-2-yl)-N-(4-methylphenyl)quinoline-4-carboxamide is a chemical compound that has garnered attention in various research contexts, particularly in the realm of medicinal chemistry. This compound belongs to the quinoline class, which is known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties.

Molecular Formula and Weight

-

Molecular Formula: CHNO

-

Molecular Weight: Approximately 384 g/mol (calculated based on the molecular formula)

Synonyms and Identifiers

-

While specific synonyms for this compound are not widely documented, it is related to other quinoline derivatives that have been studied for their biological activities.

-

InChI Key: Not explicitly provided in the available literature, but it can be computed using chemical structure software.

Biological Activity

Quinoline derivatives, including those with furan and phenyl substitutions, have been explored for their potential as antimalarial and anticancer agents. The presence of a furan ring can enhance the compound's lipophilicity and potentially improve its ability to interact with biological targets.

Anticancer Activity

Synthesis and Preparation

The synthesis of quinoline derivatives typically involves multi-step reactions starting from basic quinoline structures. The introduction of the 5-methylfuran-2-yl and N-(4-methylphenyl) groups would require specific coupling reactions, such as Suzuki or Buchwald-Hartwig amination, depending on the starting materials and desired efficiency.

Data Table: Comparison of Quinoline Derivatives

Future Research Directions

-

Biological Evaluation: Further studies are needed to assess the specific biological activities of 2-(5-methylfuran-2-yl)-N-(4-methylphenyl)quinoline-4-carboxamide, including its efficacy against malaria parasites and cancer cells.

-

Pharmacokinetic Studies: Understanding the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is crucial for its potential development as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume